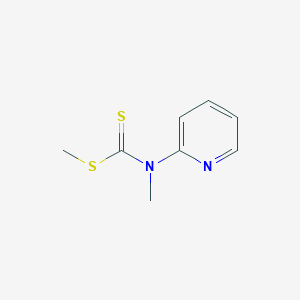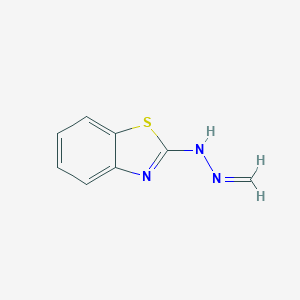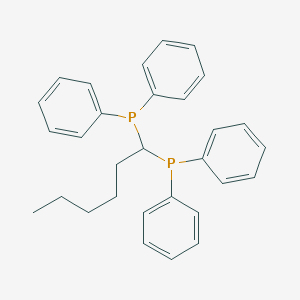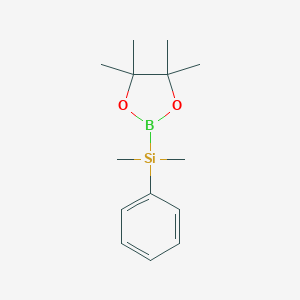
(Dimetilfenilsilano)ácido bórico éster de pinacol
Descripción general
Descripción
(Dimethylphenylsilyl)boronic acid pinacol ester, also known as 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile organosilicon compound. It is widely used in organic synthesis due to its unique reactivity and stability. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for the formation of carbon-silicon and carbon-boron bonds.
Aplicaciones Científicas De Investigación
(Dimethylphenylsilyl)boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the formation of carbon-silicon and carbon-boron bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and as a building block for drug discovery.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of silicon-containing drugs.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
Target of Action
The primary target of (Dimethylphenylsilyl)boronic acid pinacol ester, also known as Dimethyl(phenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, are cyclic and acyclic unsaturated ketones, esters, and acrylonitriles . The compound selectively adds a dimethylphenylsilanyl group to these targets .
Mode of Action
The compound interacts with its targets through a copper-catalyzed reaction . It is used in the synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives by stereoselective addition of silicon-boron bond to acyclic 1,3-dienes in the presence of a nickel catalyst . It is also used in the preparation of silyl-substituted butenoate and β-silyl-substituted acrylate derivatives from allenes and propiolate derivatives via hydrosilylation reactions using a copper catalyst .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0962 g/mL . It is soluble in common organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the formation of new compounds such as (Z)-4-boryl-1-silyl-2-alkene derivatives, silyl-substituted butenoate, and β-silyl-substituted acrylate derivatives . These compounds can be further used in various chemical reactions and syntheses.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of a catalyst. For instance, the compound’s reaction with its targets is catalyzed by copper . Additionally, boronic pinacol esters, a class of compounds to which (Dimethylphenylsilyl)boronic acid pinacol ester belongs, are known to be susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Dimethylphenylsilyl)boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of dimethylphenylsilyl chloride with pinacolborane in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds under mild conditions, yielding the desired ester with high purity .
Industrial Production Methods
In an industrial setting, the production of (Dimethylphenylsilyl)boronic acid pinacol ester often involves large-scale batch reactions. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylphenylsilyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: It can be reduced to yield silane derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Uniqueness
(Dimethylphenylsilyl)boronic acid pinacol ester is unique due to its dual functionality, combining both silicon and boron moieties. This dual functionality allows for a broader range of reactivity and applications compared to similar compounds that contain only boron or silicon .
Propiedades
IUPAC Name |
dimethyl-phenyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2Si/c1-13(2)14(3,4)17-15(16-13)18(5,6)12-10-8-7-9-11-12/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMSAQNLTKGMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)[Si](C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436709 | |
| Record name | (Dimethylphenylsilyl)boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185990-03-8 | |
| Record name | (Dimethylphenylsilyl)boronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Dimethylphenylsilyl) boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (dimethylphenylsilyl)boronic acid pinacol ester participate in the synthesis of vinylsilanes?
A1: (Dimethylphenylsilyl)boronic acid pinacol ester acts as a silicon source in the copper(I)-catalyzed hydrosilylation of allenes and propiolate derivatives. [] In this reaction, the copper(I) catalyst likely activates the carbon-carbon multiple bond of the allene or propiolate, allowing for the transfer of the dimethylphenylsilyl group from the boronic ester to the substrate. This results in the formation of a new carbon-silicon bond, yielding the desired vinylsilane product.
Q2: What are the advantages of using (dimethylphenylsilyl)boronic acid pinacol ester in this specific synthetic method?
A2: The research highlights several advantages of using this particular silylboronate:
- ** Versatility:** The method is effective for a variety of multi-substituted allenes and propiolate derivatives, allowing for the synthesis of diverse vinylsilane structures. []
- Efficiency: The reaction proceeds with moderate to high yields, making it a practical approach for vinylsilane synthesis. []
- Stereoselectivity: The reaction exhibits good to excellent stereoselectivity, enabling the controlled formation of specific vinylsilane isomers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


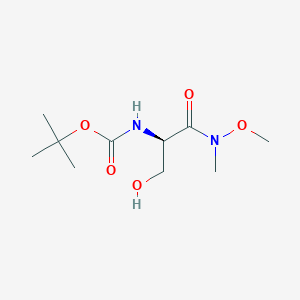
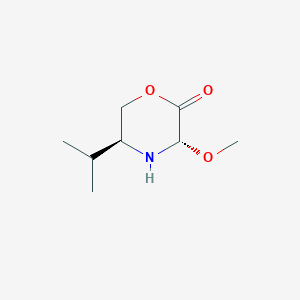
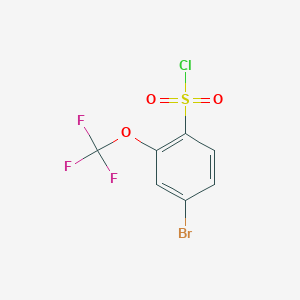
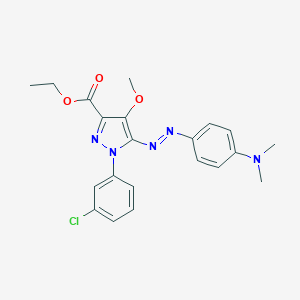
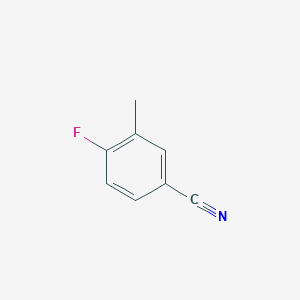
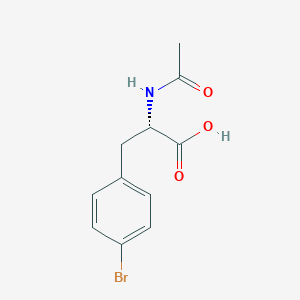
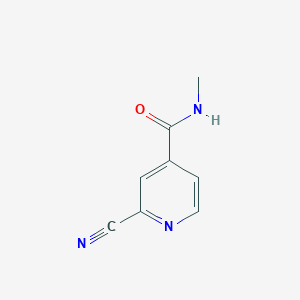
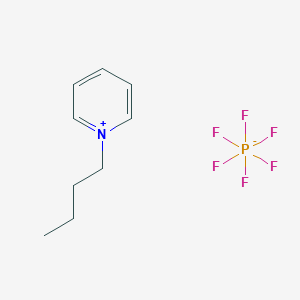

![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
